molecular formula C11H17ClN2OS B2978936 2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide CAS No. 2411298-19-4

2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide

Cat. No. B2978936
CAS RN: 2411298-19-4
M. Wt: 260.78
InChI Key: IGZPPABWDBOGPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is widely used in scientific research, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes and proteins in the body. This inhibition can lead to a range of biochemical and physiological effects, including the inhibition of cell growth and the induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide are complex and varied. This compound has been shown to have antimicrobial and antifungal properties, and it has been used in the development of new drugs for the treatment of cancer and Alzheimer's disease. Additionally, this compound has been shown to inhibit the growth of certain types of cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide in lab experiments is its versatility. This compound can be used in a wide range of applications, from the synthesis of other compounds to the development of new drugs. Additionally, this compound has been shown to have antimicrobial and antifungal properties, which can be useful in certain experimental settings.
However, there are also limitations to using 2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide in lab experiments. This compound is not readily available in large quantities, and its synthesis can be complex and time-consuming. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide. One area of interest is the development of new drugs based on this compound. Researchers are exploring the potential of this compound in the treatment of various diseases, including cancer and Alzheimer's disease.
Another area of interest is the development of new synthetic methods for this compound. Researchers are working to develop more efficient and cost-effective methods for synthesizing 2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide, which could make it more readily available for use in scientific research.
Finally, researchers are exploring the potential of this compound in other applications, such as in the development of new materials and in environmental remediation. As research on this compound continues, it is likely that new and exciting applications will be discovered.

Synthesis Methods

The synthesis of 2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide involves a series of chemical reactions that require specific reagents and conditions. The most common method for synthesizing this compound is through the reaction of 2-ethyl-4-methyl-1,3-thiazole with chloroacetyl chloride, followed by the reaction of the resulting product with N-methylacetamide. The reaction is typically carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane.

Scientific Research Applications

2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide has a wide range of potential applications in scientific research. This compound is commonly used as a reagent in the synthesis of other compounds, and it has been shown to have antimicrobial and antifungal properties. Additionally, this compound has been used in the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

2-chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN2OS/c1-5-9-13-7(2)11(16-9)8(3)14(4)10(15)6-12/h8H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGZPPABWDBOGPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)C(C)N(C)C(=O)CCl)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[1-(2-ethyl-4-methyl-1,3-thiazol-5-yl)ethyl]-N-methylacetamide

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